5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both benzyl and fluorophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an ortho-substituted aniline derivative to form the quinoline ring.
Introduction of Benzyl and Fluorophenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cell proliferation.
Materials Science: It is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division.
Signal Transduction Pathways: The compound may also affect various signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline
- 5-benzyl-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
- 5-benzyl-3-(4-nitrophenyl)-5H-pyrazolo[4,3-c]quinoline
Uniqueness
5-benzyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and potential biological activities compared to its analogs. The fluorine atom can enhance the compound’s ability to interact with biological targets and improve its metabolic stability .
Properties
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-18-12-10-17(11-13-18)22-20-15-27(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)26-25-22/h1-13,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKTZGFUAKEVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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